1-methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine
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Overview
Description
1-Methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine is an organic compound with the molecular formula C15H19NO It is a derivative of naphthalene and is characterized by the presence of a methoxy group and an amine group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine can be synthesized through a multi-step process involving the following key steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce a methoxy group at the desired position.
Amine Introduction: The functionalized naphthalene is then reacted with an appropriate amine precursor to introduce the amine group.
Final Assembly: The intermediate compounds are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-Methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
1-Methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine: Differing in the position of the naphthalene substitution.
N-Methyl-1-naphthalenemethylamine: Lacking the methoxy group.
Naphthalen-2-ylmethylamine: Lacking both the methoxy and propan-2-amine groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-N-(naphthalen-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(11-17-2)16-10-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,12,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXZVDCAUQCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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